molecular formula C18H18N4O2S B7736915 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736915
M. Wt: 354.4 g/mol
InChI Key: ZEFJTBDVJIREQM-UHFFFAOYSA-N
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Description

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound that features a quinoline and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids or Brønsted acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinolinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antileishmanial agent. It has shown promising activity against visceral leishmaniasis in preclinical studies.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions.

    Industrial Applications: Its derivatives are explored for use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to its combined quinoline and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-14-13(10-19)17(24)21-18(20-14)25-11-16(23)22-9-5-7-12-6-3-4-8-15(12)22/h3-4,6,8H,2,5,7,9,11H2,1H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFJTBDVJIREQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)N2CCCC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)N2CCCC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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